molecular formula C17H15N3O3 B6624754 3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid

3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid

Cat. No.: B6624754
M. Wt: 309.32 g/mol
InChI Key: JBLRAHGDKZGYDR-UHFFFAOYSA-N
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Description

3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid is a complex organic compound that features an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Properties

IUPAC Name

3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-16(14-6-2-5-13-10-19-20-15(13)14)18-8-7-11-3-1-4-12(9-11)17(22)23/h1-6,9-10H,7-8H2,(H,18,21)(H,19,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLRAHGDKZGYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCNC(=O)C2=CC=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the indazole ring through cyclization reactions For instance, the synthesis might begin with the preparation of 2-aminobenzonitrile, which undergoes cyclization to form the indazole core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize byproducts. This could include the use of catalysts to enhance reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development or as a probe in biochemical studies.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indazole moiety can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indazole-3-carboxylic acid: Shares the indazole core but lacks the ethyl linker and benzoic acid moiety.

    2-(1H-Indazol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of benzoic acid.

    1H-Indazole-7-carboxylic acid: Similar core structure but different functional groups attached.

Uniqueness

3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of 3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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